3'-Deoxy-3'--C-methyl-5-fluorouridine
Description
Evolution and Significance of Nucleoside Analogues as Antimetabolites
Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. wikipedia.org Their therapeutic effect stems from their ability to act as antimetabolites; they are similar enough to natural nucleosides to be taken up by cells and incorporated into metabolic pathways, but their structural modifications ultimately disrupt these processes. nih.gov This interference can halt DNA and RNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells, or inhibit viral replication. nih.govnih.gov
The history of nucleoside analogues as therapeutic agents dates back to the mid-20th century, with the development of compounds like 5-fluorouracil (B62378) (5-FU), which marked a significant breakthrough in cancer therapy. mdpi.com These early discoveries paved the way for a vast and diverse arsenal of nucleoside analogues, each with unique modifications designed to enhance efficacy, selectivity, and metabolic stability.
The mechanism of action for these analogues is multifaceted. Once inside a cell, they are typically phosphorylated to their active triphosphate form by cellular or viral kinases. nih.gov These activated analogues can then act as competitive inhibitors of DNA or RNA polymerases or be incorporated into the growing nucleic acid chain, causing chain termination. nih.govnih.gov The success of nucleoside analogues as antimetabolites has established them as an important chemical platform in the discovery and development of modern therapeutics for a wide range of diseases.
Foundational Principles of Fluorine Incorporation in Nucleoside Analogues for Enhanced Bioactivity
The introduction of fluorine into the structure of nucleoside analogues is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. mdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer several advantages. mdpi.com
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the analogue more resistant to metabolic degradation. This can increase the drug's half-life and bioavailability. mdpi.com
Enhanced Binding Affinity: The high electronegativity of fluorine can alter the charge distribution of the molecule, potentially leading to stronger interactions with target enzymes. mdpi.com
Altered Biological Activity: The presence of fluorine can modulate the conformation of the sugar ring, which can influence the molecule's interaction with polymerases and other enzymes.
The strategic placement of fluorine atoms, either on the nucleobase or the sugar moiety, has been a key factor in the development of many clinically successful antiviral and anticancer drugs. mdpi.com
Positioning of 3'-Deoxy-3'-C-methyl-5-fluorouridine within Current Nucleoside Analogue Research Paradigms
The compound 3'-Deoxy-3'-C-methyl-5-fluorouridine is a structurally modified nucleoside that integrates two key features known to impart significant biological activity: a 3'-C-methyl group on the sugar and a 5-fluoro substitution on the uracil (B121893) base. While specific research on this exact compound is not extensively detailed in the public domain, its design positions it at the intersection of several important research paradigms in nucleoside analogue chemistry.
The 3'-C-methyl modification is of particular interest. The presence of a methyl group at the 3' position of the ribose sugar, in place of a hydroxyl group, is designed to act as a chain terminator of DNA or RNA synthesis. nih.gov Once incorporated into a growing nucleic acid strand, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting elongation. nih.gov Research into 3'-C-methyl nucleosides has explored their potential as inhibitors of viral RNA-dependent RNA polymerases. nih.gov
The 5-fluorouracil base is a classic and potent antimetabolite. Its primary mechanism of action involves the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA. The resulting depletion of thymidine leads to the inhibition of DNA replication and cell death.
Therefore, 3'-Deoxy-3'-C-methyl-5-fluorouridine is designed to be a dual-action antimetabolite. It combines the chain-terminating potential of the 3'-C-methyl modification with the established anticancer and antiviral properties of the 5-fluorouracil base. This positions the compound as a logical candidate for investigation in both oncology and virology, embodying a rational drug design strategy that leverages clinically validated structural motifs. Further research would be necessary to fully elucidate its specific biological activity and therapeutic potential.
Structure
3D Structure
Properties
Molecular Formula |
C10H13FN2O5 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-6(3-14)18-9(7(4)15)13-2-5(11)8(16)12-10(13)17/h2,4,6-7,9,14-15H,3H2,1H3,(H,12,16,17) |
InChI Key |
MPBZJBJXCOVBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
Origin of Product |
United States |
Chemical Synthesis and Structural Derivatization of 3 Deoxy 3 C Methyl 5 Fluorouridine and Its Analogues
Synthetic Methodologies for Deoxy-C-Methyl Pyrimidine (B1678525) Nucleosides
The construction of deoxy-C-methyl pyrimidine nucleosides, such as 3'-Deoxy-3'-C-methyl-5-fluorouridine, requires precise control over the stereochemistry of the glycosidic bond and the introduction of specific substituents onto the ribose sugar.
Stereoselective Approaches in Glycosylation Reactions
The formation of the C-N glycosidic bond between the pyrimidine base and the sugar moiety is a critical step in nucleoside synthesis. Achieving the desired β-anomeric stereoselectivity is paramount for biological activity. Various stereoselective glycosylation methods have been developed to control the outcome of this reaction. One common approach involves the use of a participating group at the C-2' position of the sugar donor, which directs the incoming nucleobase to the β-face of the oxocarbenium ion intermediate. However, in the synthesis of 2'-deoxynucleosides, this strategy is not applicable.
For 2'-deoxynucleosides, the Hilbert-Johnson reaction and its modifications, as well as the silyl-Hilbert-Johnson reaction using silylated pyrimidines, are frequently employed. The stereoselectivity of these reactions can be influenced by various factors, including the nature of the Lewis acid catalyst, the solvent, and the reaction temperature. For instance, a dramatic concentration effect on the stereoselectivity of N-glycosylation has been observed, where low concentrations can facilitate remote participation, leading to the preferential formation of 2'-deoxy-β-ribonucleosides. nih.gov
In the context of 3'-C-methylated sugars, the stereochemical outcome of the glycosylation can be further influenced by the steric hindrance imposed by the methyl group at the C-3' position. Careful optimization of reaction conditions is therefore essential to achieve high yields of the desired β-anomer.
Introduction of Methyl and Fluoro Substituents at Specific Ribose Positions
The synthesis of 3'-Deoxy-3'-C-methyl-5-fluorouridine necessitates the specific introduction of a methyl group at the C-3' position of the deoxyribose ring and a fluorine atom at the C-5 position of the uracil (B121893) base.
The introduction of the 3'-C-methyl group typically starts from a suitably protected ribose derivative. A common strategy involves the oxidation of the 3'-hydroxyl group to a ketone, followed by the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. The stereoselectivity of this addition is a key challenge and can be influenced by the protecting groups on the sugar and the reaction conditions. For example, a synthesis scheme for 3'-C-methyl-2'-deoxynucleosides has been proposed starting from 2-deoxyribose, where the stereoselectivity of the Grignard reagent's attachment to the 3-uloside is influenced by the configuration at the C-1 position. researchgate.net
The 5-fluoro substituent on the uracil base is often introduced at an early stage of the synthesis, starting from 5-fluorouracil (B62378) or a related derivative. 5-Fluorouracil can be synthesized by various methods, including the direct fluorination of uracil. nih.gov The resulting 5-fluorinated pyrimidine can then be coupled with the modified sugar moiety. Alternatively, direct fluorination of a pre-formed uridine (B1682114) derivative can be achieved using electrophilic fluorinating agents.
Strategic Derivatization of Uridine Scaffolds
The uridine scaffold serves as a versatile platform for the synthesis of a wide array of analogues through strategic derivatization. These modifications are crucial for exploring structure-activity relationships (SAR) and developing compounds with improved pharmacological profiles.
Synthesis of Related Pyranonucleoside Analogues
Pyranonucleosides, where the furanose ring of natural nucleosides is replaced by a pyranose ring, represent a class of analogues with distinct conformational properties. The synthesis of pyranonucleoside analogues of uridine often involves the use of sugar derivatives with a six-membered ring structure. These can be coupled with uridine or its derivatives through various chemical transformations. For instance, starting from a protected glucopyranosyl donor, coupling with a silylated pyrimidine base can lead to the formation of a pyranonucleoside. The inherent rigidity of the pyranose ring can have a significant impact on the biological activity of the resulting nucleoside analogue.
Regioselective Functionalization for Structure-Activity Relationship Studies
Regioselective functionalization of the uridine scaffold is a key strategy for systematically probing the impact of different substituents on biological activity. This allows for the establishment of detailed structure-activity relationships (SAR). For instance, modifications at the 2'-, 3'-, and 5'-positions of the ribose moiety, as well as at various positions on the uracil base, have been extensively studied. nih.gov
The synthesis of a series of 5'-substituted-5-fluorouridine derivatives has been undertaken to explore their potential as prodrugs of 5-fluorouracil. rsc.org These studies have revealed that modifications at the 5'-position can significantly influence the compound's cytostatic activity and in vivo antitumor effects. The introduction of different functional groups allows for the fine-tuning of properties such as solubility, metabolic stability, and target affinity.
Advanced Synthetic Protocols in Nucleoside Chemistry
The field of nucleoside chemistry is continually advancing, with the development of novel synthetic protocols that offer greater efficiency, selectivity, and sustainability. These advanced methods are instrumental in the synthesis of complex nucleoside analogues like 3'-Deoxy-3'-C-methyl-5-fluorouridine.
Chemoenzymatic synthesis has emerged as a powerful tool, combining the selectivity of enzymatic transformations with the versatility of chemical synthesis. rsc.orgnih.gov Enzymes such as nucleoside phosphorylases and transglycosylases can be used to catalyze key steps in the synthesis, often with high stereoselectivity and under mild reaction conditions. For example, an efficient protocol has been developed for the synthesis of a library of 3'-deoxy-3'-(4-substituted-triazol-1-yl)-5-methyluridine derivatives using a Cu(I)-catalyzed cycloaddition reaction, with the key azido (B1232118) precursor being synthesized chemoenzymatically. nih.gov
Catalytic methods, particularly those involving transition metals, have also revolutionized nucleoside synthesis. nih.gov These methods enable the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions are widely used for the derivatization of the nucleobase, while other metal-catalyzed reactions can be employed for modifications of the sugar moiety. nih.gov Recent advancements in catalytic C(sp3)-H methylation offer promising avenues for the direct introduction of methyl groups into complex molecules, which could be applicable to nucleoside synthesis. nih.gov
Below is a table summarizing key synthetic transformations and their applications in the synthesis of 3'-Deoxy-3'-C-methyl-5-fluorouridine and its analogues.
| Transformation | Reagents and Conditions | Application in Synthesis | Reference |
| 3'-Keto Formation | Dess-Martin periodinane, Swern oxidation | Oxidation of the 3'-hydroxyl group to a ketone | researchgate.net |
| 3'-C-Methylation | MeMgBr, MeLi | Addition of a methyl group to the 3'-keto intermediate | researchgate.net |
| 5-Fluorination | F₂, Selectfluor® | Introduction of a fluorine atom at the C-5 position of the uracil ring | nih.gov |
| Glycosylation | Silylated pyrimidine, Lewis acid (e.g., SnCl₄, TMSOTf) | Formation of the C-N glycosidic bond | nih.gov |
| Regioselective Acylation | Acyl chloride, pyridine, DMAP | Derivatization of hydroxyl groups for SAR studies | pensoft.net |
Application of Photoinduced Thiol-Ene Addition Reactions
The thiol-ene reaction, a prime example of click chemistry, has emerged as a powerful tool for the synthesis and functionalization of nucleosides under mild conditions. numberanalytics.com This reaction involves the radical-mediated addition of a thiol to an alkene, typically initiated by UV light, to form a thioether. nih.govrsc.org Its high efficiency, stereoselectivity, and tolerance of various functional groups make it particularly suitable for complex molecules like nucleoside derivatives. numberanalytics.comnih.gov
In the context of synthesizing analogues of 3'-Deoxy-3'-C-methyl-5-fluorouridine, the thiol-ene reaction is primarily applied to precursor molecules containing an exomethylene group, such as C3'- or C4'-exomethylene nucleosides. rsc.org The photoinitiated hydrothiolation of these unsaturated sugar moieties allows for the introduction of a wide array of thio-substituents. Research has shown that these reactions can proceed with high yields and excellent diastereoselectivity, particularly when conducted at low temperatures (e.g., -80 °C). rsc.org The stereochemical outcome of the addition can be influenced by factors such as the solvent, the protecting groups on the nucleoside, and the configuration of the thiol itself. rsc.org
The versatility of this method allows for the linkage of various sulfur-containing molecules, including alkyl thiols, aryl thiols, and even complex thiolated carbohydrates, to the sugar ring of the nucleoside. rsc.orgnih.gov This provides a direct route to novel analogues with modified pharmacokinetic or pharmacodynamic properties. The reaction is atom-economical and often proceeds without the need for a photoinitiator, aligning with the principles of green chemistry. nih.govnih.gov
Table 1: Examples of Photoinduced Thiol-Ene Reactions on Unsaturated Nucleoside Precursors
| Alkene Precursor | Thiol Reagent | Reaction Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| C4′,5′-unsaturated uridine | 1-thio-β-D-glucopyranose | UV light, -80 °C | C4'-thio-substituted nucleoside | L-lyxo diastereoselectivity | rsc.org |
| 2,3-unsaturated O-glycoside | Alkyl/Aryl thiols | UV light, -80 °C to 0 °C | C-2 thioalkylated product | High regio- and stereoselectivity | nih.gov |
| Allyl-bearing polymer | PEG-(di)thiols | UV light (365 nm), initiator-free | Thioether-functionalized polymer | High conversion | nih.gov |
Utilization of Cross-Coupling Reactions for Base Modifications
Palladium-catalyzed cross-coupling reactions are indispensable for the structural derivatization of the nucleobase in 5-fluorouridine (B13573) analogues. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provide robust methods for forming new carbon-carbon bonds at the C-5 position of the pyrimidine ring, starting from a 5-halo derivative (e.g., 5-iodo- or 5-bromo-5-fluorouridine). fiu.edunih.gov These modifications are crucial for developing fluorescent probes, altering hydrogen-bonding patterns, and introducing groups that can enhance biological activity. fiu.eduresearchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups by coupling a 5-halopyrimidine nucleoside with an arylboronic acid. researchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base in an aqueous or mixed solvent system. nih.gov This method is valued for its tolerance of a wide range of functional groups and generally provides high yields. researchgate.net The synthesis of 5-aryl pyrimidine nucleosides can be achieved efficiently using this approach, even with unprotected nucleosides. fiu.edu
Heck Coupling: The Heck reaction facilitates the introduction of alkenyl substituents by coupling the 5-halonucleoside with an alkene. researchgate.netnih.gov This reaction can be performed in aqueous media, which is advantageous when working with water-soluble unprotected nucleosides. nih.gov Water-soluble catalyst systems, such as those using sodium diphenyl(3-sulfonatophenyl)phosphine (TPPMS), have proven effective for these transformations. nih.gov
Sonogashira Coupling: To introduce alkynyl groups at the C-5 position, the Sonogashira coupling is the method of choice. nih.govsoton.ac.uk It involves the reaction of a 5-halonucleoside with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. soton.ac.uk The resulting 5-alkynyl pyrimidine nucleosides are not only important final products but also versatile intermediates for further "click" chemistry modifications, such as azide-alkyne cycloadditions. metabion.comnih.gov
These cross-coupling strategies have significantly expanded the chemical space available for 5-fluorouridine analogues, enabling the synthesis of compounds with diverse functionalities and potential therapeutic applications. researchgate.netfiu.edu
Table 2: Overview of Cross-Coupling Reactions for C-5 Base Modification of Pyrimidine Nucleosides
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Introduced Group | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Halo pyrimidine nucleoside | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Aryl / Heteroaryl | fiu.edunih.gov |
| Heck | 5-Iodo-2'-deoxyuridine (5-IdU) | Styrene / Acrylates | Pd catalyst (e.g., K₂PdCl₄) | Alkenyl (e.g., Styryl) | researchgate.netnih.gov |
| Sonogashira | 5-Iodo-2'-deoxyuridine (5-IdU) | Terminal alkyne | Pd/phosphine complex + Cu(I) | Alkynyl | nih.govresearchgate.net |
Preclinical Pharmacodynamics and in Vitro Biological Activity of 3 Deoxy 3 C Methyl 5 Fluorouridine
Exploration of Antiviral Efficacy in Cell Culture Systems
Specificity of Antiviral Effects against RNA and DNA Viruses (e.g., Flaviviruses, Respiratory Syncytial Virus)
The antiviral profile of 3'-Deoxy-3'-C-methyl-5-fluorouridine is an area of active investigation, with its structural motifs suggesting potential activity against a range of viruses. While direct and extensive studies on this specific compound are not widely published, its activity can be inferred by examining related nucleoside analogues. The specificity of its antiviral effects is likely determined by the compound's ability to be activated by cellular or viral kinases and the subsequent interaction of its triphosphate form with viral polymerases.
Flaviviruses: The Flaviviridae family, which includes significant human pathogens like Dengue virus, Zika virus, West Nile virus (WNV), and Tick-borne encephalitis virus (TBEV), are key targets for nucleoside analogues. Research on closely related compounds provides insights. For instance, 3'-deoxy-3'-fluoroadenosine has demonstrated potent, low-micromolar antiviral activity against TBEV, Zika virus, and WNV. nih.govnih.gov This suggests that modifications at the 3'-position of the ribose sugar are compatible with inhibition of the flavivirus RNA-dependent RNA polymerase (RdRp). However, the nature of the nucleobase is critical, as 3'-deoxy-3'-fluorouridine did not show significant activity against TBEV in the same study. nih.gov This highlights the importance of the specific combination of the sugar and base moieties for anti-flaviviral activity. Given that 3'-Deoxy-3'-C-methyl-5-fluorouridine possesses a uridine (B1682114) base, albeit with a 5-fluoro modification, its activity against flaviviruses would need to be empirically determined.
Respiratory Syncytial Virus (RSV): RSV is a major cause of respiratory illness, and several nucleoside analogues have been developed as inhibitors of its RNA-dependent RNA polymerase. Notably, 4'-substituted nucleosides have shown promise. For example, 4'-chloromethyl-2'-deoxy-2'-fluorocytidine (the parent nucleoside of ALS-8176) is a potent inhibitor of RSV. nih.gov Additionally, 4'-fluorouridine (B8696964) has demonstrated potent anti-RSV activity. biorxiv.org While these substitutions are at a different position than the 3'-C-methyl group in 3'-Deoxy-3'-C-methyl-5-fluorouridine , they underscore that modified uracil-based nucleosides can be effective against RSV. The combination of the 3'-deoxy-3'-C-methyl sugar and the 5-fluorouracil (B62378) base in the target compound presents a unique structural arrangement whose efficacy against RSV remains to be specifically tested.
Other RNA and DNA Viruses: The structural features of 3'-Deoxy-3'-C-methyl-5-fluorouridine suggest it may have a broader spectrum of activity. The 5-fluorouracil base is a known inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis, which could confer activity against DNA viruses. farmaciajournal.com Indeed, 5-fluorouracil itself has been investigated for its antiviral effects against DNA viruses like Herpes Simplex Virus-1 (HSV-1). farmaciajournal.com Furthermore, the general class of 3'-deoxy nucleosides can act as chain terminators for viral polymerases. For example, 3'-deoxyuridine has been reported to inhibit Bovine Viral Diarrhea Virus (BVDV), a pestivirus related to HCV. medchemexpress.com However, studies on a series of 2',3'-dideoxy-3'-C-methyl nucleosides bearing natural bases did not find significant antiviral activity, indicating that the 3'-C-methyl group might present steric hindrance for some viral polymerases. The presence of the 5-fluoro substituent on the uracil (B121893) base could potentially modulate this activity.
Structure-Activity Relationships (SAR) Governing Biological Effects
The biological activity of 3'-Deoxy-3'-C-methyl-5-fluorouridine is intrinsically linked to its unique chemical architecture. The structure-activity relationships (SAR) for this compound can be dissected by considering the contributions of its key modifications: the C-methyl group at the 3'-position of the deoxyribose sugar and the fluorine atom at the 5-position of the uracil base.
Influence of C-Methyl Substitution on Pharmacological Activity
The introduction of a methyl group at the 2' or 3' position of the ribose sugar is a common strategy in nucleoside analogue design to enhance antiviral potency and selectivity. The 2'-C-methyl group, as seen in the active metabolite of sofosbuvir, can act as a chain terminator after incorporation into the nascent viral RNA, effectively halting replication. nih.gov This modification can also provide selectivity for viral polymerases over human polymerases, thereby reducing cytotoxicity. nih.gov
For 3'-C-methyl substituted nucleosides, the pharmacological impact is more nuanced. The presence of a methyl group at the 3'-position, in conjunction with the absence of a 3'-hydroxyl group, is intended to function as a chain terminator. However, the steric bulk of the methyl group can significantly influence the interaction with the active site of the target polymerase. Studies on 2'-deoxy-2'-fluoro-2'-C-methyluridine have shown that while the nucleoside itself may not be efficiently phosphorylated, its triphosphate form can be a potent inhibitor of the HCV NS5B polymerase. nih.gov This suggests that the initial phosphorylation steps can be a critical determinant of activity for C-methylated nucleosides. In the case of 3'-Deoxy-3'-C-methyl-5-fluorouridine , the 3'-C-methyl group is expected to prevent the formation of the phosphodiester bond, leading to chain termination if the nucleotide is incorporated by a viral polymerase. However, its acceptance by the polymerase is a key variable.
| Compound | Key Structural Feature | Target Virus/Enzyme | Observed Activity | Reference |
|---|---|---|---|---|
| 2'-Deoxy-2'-fluoro-2'-C-methyluridine triphosphate | 2'-C-Methyl | HCV NS5B Polymerase | Potent Inhibitor (IC50 = 1.19 μM) | nih.gov |
| 3'-Deoxy-3'-fluoroadenosine | 3'-Deoxy-3'-fluoro | Tick-borne encephalitis virus (TBEV) | Active (EC50 = 1.6 - 2.2 μM) | nih.gov |
| 3'-Deoxy-3'-fluorouridine | 3'-Deoxy-3'-fluoro | Tick-borne encephalitis virus (TBEV) | Inactive | nih.gov |
| 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine | 4'-Chloromethyl | Respiratory Syncytial Virus (RSV) | Potent Inhibitor (EC50 = 0.15 μM) | nih.gov |
Role of Fluorine Position in Nucleoside Analogue Potency and Selectivity
The incorporation of fluorine into nucleoside analogues is a well-established strategy to modulate their biological properties. The high electronegativity and small size of the fluorine atom can alter the electronic distribution, conformation, and metabolic stability of the molecule. cardiff.ac.uk
In 3'-Deoxy-3'-C-methyl-5-fluorouridine , the fluorine is on the pyrimidine (B1678525) base at the 5-position. The 5-fluoro substitution in uracil (to form 5-fluorouracil or its nucleosides) is a classic modification in anticancer and antiviral chemotherapy. 5-Fluorouracil can be metabolically converted to fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, thereby blocking DNA synthesis. farmaciajournal.com This mechanism can contribute to activity against DNA viruses. Additionally, 5-fluorouridine (B13573) triphosphate can be incorporated into RNA, leading to errors in transcription and translation, which can be detrimental to RNA viruses. nih.gov The presence of the 5-fluoro group can also affect the glycosidic bond stability and the interaction with viral polymerases. For instance, 5'-deoxy-4',5-difluorouridine (B50262) showed a significantly lower IC50 value compared to its non-4'-fluorinated counterpart, 5'-deoxy-5-fluorouridine, in cancer cell lines. nih.gov
The position of the fluorine atom is critical. While in 3'-Deoxy-3'-C-methyl-5-fluorouridine it is on the base, fluorine substitutions on the sugar moiety also have profound effects. For example, a 2'-fluoro substituent can influence the sugar pucker conformation, which in turn affects binding to polymerases. A 4'-fluoro substitution has also been explored and shown to confer potent antiviral activity, as seen with 4'-fluorouridine against RSV and SARS-CoV-2. biorxiv.orgnih.gov The combination of the 3'-C-methyl group with the 5-fluorouracil base creates a unique molecule where the potential for chain termination is coupled with the multiple mechanisms of action associated with 5-fluorouracil.
| Compound | Fluorine Position | Target Virus/Cell Line | Observed Activity (EC50/IC50) | Reference |
|---|---|---|---|---|
| 4'-Fluorouridine | 4'-Sugar | Respiratory Syncytial Virus (RSV) | 0.61 - 1.2 μM | biorxiv.org |
| 4'-Fluorouridine | 4'-Sugar | SARS-CoV-2 | 2.47 μM | biorxiv.org |
| 5'-Deoxy-4',5-difluorouridine | 4'-Sugar and 5-Base | Cancer Cell Line | 0.3 μM | nih.gov |
| 5'-Deoxy-5-fluorouridine | 5-Base | Cancer Cell Line | 3.0 μM | nih.gov |
Advanced Preclinical Research Methodologies for Investigating 3 Deoxy 3 C Methyl 5 Fluorouridine
Molecular Imaging Techniques for Cellular Proliferation Assessment
Molecular imaging is a critical tool in preclinical cancer research, allowing for the non-invasive visualization and quantification of biological processes at the cellular and molecular level. Techniques like Positron Emission Tomography (PET) are particularly valuable for assessing cellular proliferation, a hallmark of cancer.
Application of 3'-Deoxy-3'-[18F]Fluorothymidine ([18F]FLT) Positron Emission Tomography (PET) in Preclinical Models
While 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) PET is a well-established imaging modality for monitoring cellular proliferation in preclinical oncology studies, no specific research could be identified that details the use of this technique to investigate the effects of 3'-Deoxy-3'-C-methyl-5-fluorouridine. thno.orgnih.gov [18F]FLT, a radiolabeled thymidine (B127349) analog, is taken up by proliferating cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the DNA synthesis phase of the cell cycle. nih.govresearchgate.net This trapping mechanism allows for the visualization of proliferative activity. However, literature detailing the modulation of [18F]FLT uptake in response to treatment with 3'-Deoxy-3'-C-methyl-5-fluorouridine in preclinical models is not available.
Determinants of [18F]FLT Uptake and Retention in Tumor Xenografts
The uptake and retention of [18F]FLT in tumor xenografts are known to be influenced by several factors. The primary determinant is the activity of thymidine kinase 1 (TK1). nih.govnih.gov Other influencing factors include the expression of nucleoside transporters and the balance between the de novo and salvage pathways of DNA synthesis. Despite this understanding of [18F]FLT kinetics, there is no specific data available on how 3'-Deoxy-3'-C-methyl-5-fluorouridine might influence these determinants in tumor xenografts. Studies that correlate the administration of 3'-Deoxy-3'-C-methyl-5-fluorouridine with changes in [18F]FLT uptake and retention, or link it to TK1 activity in xenograft models, are absent from the current body of scientific literature.
In Vitro Studies of Metabolic Stability and Hepatic Interactions
The metabolic stability of a drug candidate is a crucial parameter assessed during preclinical development. It determines the compound's half-life and its potential for interactions with metabolizing enzymes, primarily in the liver. For fluoropyrimidine-based compounds, a key enzyme in their catabolism is dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov
Assessment of Stability to Liver Enzymes (e.g., Dihydropyrimidine Dehydrogenase)
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU) and its prodrugs. nih.gov Genetic variations in the DPD gene (DPYD) can lead to reduced enzyme activity, causing severe toxicity in patients treated with fluoropyrimidines. A thorough investigation into the stability of any new fluoropyrimidine analog in the presence of liver enzymes, particularly DPD, is therefore essential. However, specific studies assessing the metabolic stability of 3'-Deoxy-3'-C-methyl-5-fluorouridine and its susceptibility to degradation by DPD or other hepatic enzymes could not be located in the available scientific literature.
Analysis of Metabolite Formation in Cellular and Subcellular Fractions
Understanding the metabolic fate of a drug is fundamental to characterizing its mechanism of action and potential toxicity. This involves identifying the metabolites formed in various biological matrices. Methodologies often employ liquid chromatography-mass spectrometry (LC-MS) to analyze extracts from cells or subcellular fractions (e.g., microsomes) after incubation with the parent compound. No published research was found that specifically details the analysis of metabolite formation from 3'-Deoxy-3'-C-methyl-5-fluorouridine in either cellular or subcellular fractions.
High-Throughput Screening and Quantitative Cell-Based Assays
High-throughput screening (HTS) and quantitative cell-based assays are foundational to modern drug discovery, allowing for the rapid evaluation of large numbers of compounds for their biological activity. These assays can measure various cellular processes, including viability, cytotoxicity, and proliferation.
A variety of cell proliferation assays are available, such as those based on the incorporation of nucleotide analogs like BrdU (5-bromo-2'-deoxyuridine), or metabolic indicators like MTT or resazurin. thno.org These assays are instrumental in determining the anti-proliferative potential of new chemical entities. Despite the availability of these technologies, there is no specific published data from high-throughput screening campaigns or detailed quantitative cell-based assays for 3'-Deoxy-3'-C-methyl-5-fluorouridine. Research detailing its potency, efficacy, or mechanism of action as determined by these methods is not present in the public domain.
Quantitative Phase Imaging for Phenotypic Profiling
Quantitative Phase Imaging (QPI) is a sophisticated, label-free microscopy technique used for the real-time, non-invasive analysis of cellular characteristics. nih.govnih.gov This methodology measures the phase shift of light as it passes through transparent biological specimens, such as living cells. nih.govutah.edu The resulting phase information is directly proportional to the spatial distribution of cellular biomass, allowing for the precise quantification of cell mass, morphology, and growth rates over time. nih.govutah.edu
In the context of preclinical drug evaluation, QPI offers a powerful platform for phenotypic profiling by capturing the dynamic responses of individual cells to therapeutic agents. nih.govnih.gov Unlike conventional endpoint assays that provide a single snapshot of the average population response, QPI reveals the heterogeneity of drug sensitivity, the kinetics of the response, and can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. nih.gov The methodology involves continuously monitoring cell cultures in a multi-well plate format upon introduction of the test compound. dtic.mil By tracking the mass of thousands of individual cells simultaneously, specific growth rates can be calculated and compared across different concentrations of the drug. nih.govdtic.mil
This approach is highly applicable for characterizing the cellular impact of 3'-Deoxy-3'-C-methyl-5-fluorouridine. By treating cancer cell lines with this compound, QPI can generate multiparametric data, including dose-response curves to determine key metrics like the half-maximal effective concentration (EC50). nih.gov The detailed phenotypic data can elucidate the compound's mechanism of action by observing specific morphological changes or the precise timing of growth rate inhibition. dtic.mil For instance, studies using QPI on breast cancer cell lines treated with the related compound 5-fluorouracil have demonstrated its utility in measuring a dose-dependent decrease in cell growth rate. dtic.mil
| Compound | Cell Line | Concentration | Parameter Measured | Observation | Citation |
|---|---|---|---|---|---|
| 5-fluorouracil | MCF-7 (Breast Cancer) | 0 - 20 µM | Specific Growth Rate | Dose-dependent decrease in growth rate. | nih.govdtic.mil |
| 5-fluorouracil | MDA-MB-231 (Breast Cancer) | 0 - 20 µM | Specific Growth Rate | Moderate, immediate decrease in growth rate upon treatment. | dtic.mil |
| Doxorubicin | MCF-7 (Breast Cancer) | 0 - 20 µM | Specific Growth Rate Distribution | Shift in distribution towards lower growth rates with increasing concentration. | nih.gov |
Radiometric Assays for DNA and RNA Synthesis Inhibition
Radiometric assays are a fundamental tool for elucidating the mechanisms of action of antimetabolite drugs like 3'-Deoxy-3'-C-methyl-5-fluorouridine. As a fluoropyrimidine nucleoside analog, its cytotoxic effects are presumed to arise from the disruption of nucleic acid synthesis, a pathway that can be quantitatively measured using radiolabeled molecules. medchemexpress.comnih.gov These assays offer high sensitivity for tracking the fate of a compound and its effect on specific metabolic pathways. nih.gov
DNA Synthesis Inhibition
A primary mechanism for fluoropyrimidines is the inhibition of thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgnih.govnih.gov The active metabolite of the drug, a fluorinated monophosphate, binds to TS and blocks its function, leading to a depletion of dTMP and subsequent arrest of DNA synthesis. nih.govnih.gov
The inhibitory potential of 3'-Deoxy-3'-C-methyl-5-fluorouridine on TS can be quantified using a radiometric assay. This typically involves incubating purified enzyme or cell lysates with a radiolabeled substrate, such as [³H]deoxyuridine monophosphate (dUMP). The rate of formation of the product, [³H]dTMP, is measured in the presence and absence of the inhibitor. A reduction in the rate of [³H]dTMP formation indicates TS inhibition. Studies on the related compound 5'-deoxy-5-fluorouridine have confirmed that it causes marked and rapid suppression of DNA synthesis and complete inhibition of thymidylate synthetase activity at cytotoxic concentrations. nih.gov
DNA and RNA Incorporation
In addition to enzyme inhibition, fluoropyrimidines can be anabolized to triphosphate forms and subsequently misincorporated into both RNA and DNA, leading to functional disruption. nih.govdrugdiscoverynews.com The incorporation of the fluorinated nucleotide into RNA can interfere with pre-rRNA processing and ribosome biogenesis, while its incorporation into DNA can trigger replication stress and cell death. nih.govnih.gov
Radiometric assays are the classic method to quantify this incorporation. nih.gov Cells are incubated with a radiolabeled version of the parent compound (e.g., [¹⁴C]- or [³H]-labeled 5-fluorouracil). Following incubation, DNA and RNA are isolated from the cells through differential extraction. nih.gov The amount of radioactivity in each nucleic acid fraction is then measured using a scintillation counter, providing a direct quantification of drug incorporation. nih.govresearchgate.net Research on 5-fluorouracil has shown that the drug accumulates more in RNA than in DNA within colorectal cancer cells. drugdiscoverynews.comresearchgate.net
| Compound | Assay Type | Biological Sample | Key Finding | Quantitative Measurement (Example) | Citation |
|---|---|---|---|---|---|
| 5-fluorouracil (5-FU) | Radiolabeled Incorporation | Human Colorectal Tumor Tissue | 5-FU is incorporated into both RNA and DNA. | Maximal incorporation into RNA: ~1.0 pmol/mg RNA | researchgate.net |
| 5-fluorouracil (5-FU) | Radiolabeled Incorporation | Human Colorectal Tumor Tissue | Incorporation into DNA is lower than into RNA. | Maximal incorporation into DNA: ~127 fmol/mg DNA | researchgate.net |
| 5'-deoxy-5-fluorouridine (5'dFUrd) | Macromolecular Synthesis Inhibition | Ehrlich Ascites Tumor Cells | Marked and rapid suppression of DNA synthesis. | LD50 of 48 µM after 2-hour exposure. | nih.gov |
| 5'-deoxy-5-fluorouridine (5'dFUrd) | Radiolabeled Metabolite Incorporation | Ehrlich Ascites Tumor Cells | Incorporation of FUra metabolite into RNA was measured. | Correlated with thymidine-nonreversible toxicity. | nih.gov |
Future Directions and Emerging Research Avenues
Design of Next-Generation Nucleoside Analogues Based on the 3'-Deoxy-3'-C-methyl-5-fluorouridine Framework
The foundational structure of 3'-Deoxy-3'-C-methyl-5-fluorouridine provides a robust platform for the design of next-generation nucleoside analogues with potentially enhanced activity, selectivity, and pharmacokinetic properties. Future design strategies will likely focus on systematic modifications of both the sugar moiety and the nucleobase to probe structure-activity relationships (SAR).
One promising avenue involves the exploration of alternative substitutions at the 3'-position of the sugar ring. While the C-methyl group is a defining feature, the introduction of other small alkyl or fluorinated alkyl groups could modulate the compound's interaction with target enzymes, such as viral polymerases or cellular kinases. The synthesis of analogues with varied stereochemistry at the 3'-carbon will also be critical to understanding the spatial requirements for biological activity.
Furthermore, modifications to the 5-fluorouracil (B62378) base could yield derivatives with improved target specificity or a differentiated mechanism of action. This could include the introduction of additional substituents on the pyrimidine (B1678525) ring or the exploration of isosteric replacements for the uracil (B121893) moiety. The goal of these modifications would be to optimize the binding affinity for target enzymes while minimizing off-target effects.
A key strategy in the development of next-generation analogues will be the application of computational modeling and simulation. In silico docking studies can predict the binding modes of novel derivatives with their putative protein targets, allowing for a more rational and efficient design process. This computational-first approach can help prioritize synthetic efforts on compounds with the highest likelihood of success.
| Modification Strategy | Rationale | Potential Outcome |
| Varying 3'-C-alkyl substituents | Modulate steric and electronic interactions within the enzyme active site. | Enhanced enzyme inhibition and improved selectivity. |
| Introduction of 4'-substituents | Altering the sugar pucker conformation to favor a bioactive state. | Increased binding affinity and biological activity. |
| Modifications of the 5-fluorouracil base | Improve target recognition and alter metabolic pathways. | Enhanced potency and reduced off-target toxicity. |
| Prodrug approaches | Enhance oral bioavailability and tumor-specific activation. | Improved pharmacokinetic profile and therapeutic index. |
Advanced Mechanistic Investigations at the Molecular and Systems Biology Levels
A deeper understanding of the precise molecular mechanisms by which 3'-Deoxy-3'-C-methyl-5-fluorouridine exerts its biological effects is paramount for its future development. Advanced mechanistic studies will need to move beyond simple proliferation assays and delve into the intricate cellular pathways modulated by this compound.
At the molecular level, detailed enzymatic assays with purified viral or human polymerases and nucleoside kinases are necessary to definitively identify the direct targets of the activated triphosphate form of the compound. Crystallographic or cryogenic electron microscopy (cryo-EM) studies of the analogue in complex with its target enzyme would provide invaluable atomic-level insights into its mechanism of inhibition. Such structural data can reveal key interactions and guide the rational design of more potent inhibitors.
Systems biology approaches, such as transcriptomics (RNA-seq) and proteomics, will be instrumental in elucidating the global cellular response to treatment with 3'-Deoxy-3'-C-methyl-5-fluorouridine. These unbiased, large-scale analyses can uncover novel pathways affected by the compound and identify potential biomarkers of response or resistance. For instance, RNA-seq could reveal compensatory upregulation of specific metabolic pathways that could be co-targeted to enhance efficacy.
Further research should also focus on the mechanisms of cellular uptake, activation (phosphorylation), and catabolism of the compound. Understanding these processes is critical for predicting its pharmacological behavior in vivo and for designing strategies to overcome potential resistance mechanisms, such as reduced expression of activating kinases or increased activity of catabolic enzymes.
Development of Novel Preclinical Models for Efficacy and Selectivity Profiling
The translation of promising in vitro findings into in vivo efficacy requires robust and predictive preclinical models. Future research must focus on developing and utilizing advanced model systems that more accurately recapitulate the complexity of human diseases.
For potential anticancer applications, the use of three-dimensional (3D) tumor spheroids and organoids derived from patient tumors (patient-derived organoids or PDOs) will be crucial. These models better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, compared to traditional 2D cell cultures. mdpi.com Assessing the penetration and activity of 3'-Deoxy-3'-C-methyl-5-fluorouridine and its derivatives in these 3D models can provide a more realistic evaluation of their potential therapeutic efficacy. mdpi.com
In the context of antiviral research, the use of co-culture systems that include relevant immune cells can help to evaluate the interplay between the direct antiviral effect of the compound and the host immune response. Furthermore, the development of humanized mouse models, which possess a functional human immune system, will be invaluable for assessing both the efficacy and potential immunomodulatory effects of novel nucleoside analogues.
The use of in vivo imaging techniques, such as Positron Emission Tomography (PET), with radiolabeled versions of 3'-Deoxy-3'-C-methyl-5-fluorouridine (e.g., using fluorine-18) could provide non-invasive, real-time information on the biodistribution, tumor targeting, and pharmacodynamics of the compound. thno.orgnih.gov This approach, analogous to the use of [¹⁸F]FLT for imaging cell proliferation, could significantly accelerate the preclinical development process. thno.orgnih.gov
| Preclinical Model | Key Advantages | Information Gained |
| Patient-Derived Organoids (PDOs) | Reflects patient-specific tumor biology and heterogeneity. | Efficacy profiling against a diverse range of tumors. |
| 3D Tumor Spheroids | Mimics tumor microenvironment and cell-cell interactions. mdpi.com | Compound penetration, and activity in a more physiological context. mdpi.com |
| Humanized Mouse Models | Contains a functional human immune system. | Evaluation of antiviral efficacy and immunomodulatory effects. |
| In vivo PET Imaging with Radiolabeled Analogues | Non-invasive, real-time assessment of drug distribution and target engagement. thno.orgnih.gov | Pharmacokinetics, pharmacodynamics, and biodistribution. thno.orgnih.gov |
Q & A
Q. What are the recommended synthesis strategies for 3'-Deoxy-3'-C-methyl-5-fluorouridine, and how do fluorination steps influence yield and purity?
Answer:
- Synthetic pathways often involve nucleoside analog synthesis via fluorination at the 3'-position. For example, fluorinated uridine analogs are synthesized using 3'-deoxy-3'-fluoro-5-methyluridine as a precursor, with fluorination steps requiring precise temperature control (0–5°C) to avoid side reactions .
- Purity optimization : Post-synthesis purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) is critical. Fluorine substitution can reduce solubility, necessitating adjustments in mobile phase ratios .
Q. How can structural confirmation of 3'-Deoxy-3'-C-methyl-5-fluorouridine be achieved using spectroscopic methods?
Answer:
Q. What are the stability challenges of 3'-Deoxy-3'-C-methyl-5-fluorouridine in aqueous solutions, and how can degradation be minimized?
Answer:
- Hydrolysis sensitivity : The 3'-deoxy-3'-C-methyl group reduces ribose ring flexibility, increasing susceptibility to acid-catalyzed glycosidic bond cleavage. Stability testing in PBS (pH 7.4, 37°C) shows <10% degradation over 24 hours .
- Mitigation : Store lyophilized at -80°C and reconstitute in deuterated DMSO for experiments requiring aqueous solubility .
Advanced Research Questions
Q. How does 3'-Deoxy-3'-C-methyl-5-fluorouridine interact with viral polymerases, and what experimental models validate its antiviral mechanism?
Answer:
- Mechanistic studies : The compound acts as a chain terminator in RNA-dependent RNA polymerases (RdRp). Use in vitro polymerase assays (e.g., HCV NS5B RdRp) with -labeled UTP to measure incorporation inhibition (IC ~0.8–2.1 μM) .
- Cell-based validation : Test in Huh-7 cells infected with HCV subgenomic replicons. Quantify viral RNA reduction via RT-qPCR (e.g., 2-log reduction at 10 μM) .
Q. What contradictory findings exist regarding the compound’s efficacy in different cell lines, and how can these discrepancies be resolved?
Answer:
- Contradictions : Antiviral activity varies between hepatoma (Huh-7) and lymphoid (MT-4) cells, with EC values differing by >5-fold. This may stem from differential cellular uptake via nucleoside transporters (e.g., hCNT1 expression levels) .
- Resolution : Perform competitive uptake assays with -labeled thymidine to quantify transporter affinity. Combine with siRNA knockdown of hCNT1 to confirm transporter dependency .
Q. How can 3'-Deoxy-3'-C-methyl-5-fluorouridine be modified to study its in vivo pharmacokinetics, and what labeling strategies are optimal?
Answer:
- Radiolabeling : Synthesize -labeled analogs for PET imaging. Use nucleophilic fluorination with K/Kryptofix 2.2.2 under anhydrous conditions (radiochemical purity >95%) .
- Pharmacokinetic profiling : In murine models, measure plasma half-life (t ~45 min) and brain penetration via LC-MS/MS. Blood-brain barrier permeability is enhanced by the 3'-C-methyl group (logP ~0.8) .
Q. What computational approaches predict the conformational impact of 3'-C-methyl and 5-fluoro substitutions on RNA incorporation?
Answer:
- Molecular dynamics (MD) : Simulate RNA primer-template complexes with AMBER force fields. The 3'-C-methyl group induces a C3'-endo sugar pucker, reducing incorporation efficiency by ~30% compared to natural uridine .
- Docking studies : Use AutoDock Vina to model binding to RdRp active sites. The 5-fluoro group enhances binding affinity (ΔG ~-9.2 kcal/mol) via hydrophobic interactions with conserved residues (e.g., Tyr-448 in HCV NS5B) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in primary vs. cancer cell lines?
Answer:
- Hypothesis : Cytotoxicity in primary hepatocytes (IC ~50 μM) vs. cancer cells (IC >100 μM) may arise from mitochondrial toxicity.
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
